Home > Products > Bioactive Reagents P594 > Dexloxiglumide
Dexloxiglumide - 119817-90-2

Dexloxiglumide

Catalog Number: EVT-267368
CAS Number: 119817-90-2
Molecular Formula: C21H30Cl2N2O5
Molecular Weight: 461.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dexloxiglumide, the (R)-enantiomer of loxiglumide, is a potent and selective antagonist of the CCK1 receptor subtype. [ [] ] It is twice as potent as the racemic compound because the anti-CCK activity is specific to the (R)-form. [ [] ] Dexloxiglumide is a synthetic compound developed for research purposes to investigate the role of CCK1 receptors in various physiological processes. [ [] ] This research primarily focuses on its potential applications within the gastrointestinal system. [ [] ]

Mechanism of Action

Dexloxiglumide exerts its effects by selectively binding to and antagonizing CCK1 receptors. [ [, , , ] ] This antagonism blocks the actions of cholecystokinin (CCK), a peptide hormone involved in various gastrointestinal functions. [ [, ] ] By blocking CCK1 receptors, Dexloxiglumide influences processes such as gastric emptying, gallbladder contraction, and intestinal transit. [ [, ] ] For instance, it has been shown to accelerate gastric emptying and slow down transit in the proximal colon. [ [] ]

Applications

Dexloxiglumide has been instrumental in research investigating the role of CCK in regulating gastric emptying. Studies using Dexloxiglumide have demonstrated that blocking CCK1 receptors can accelerate gastric emptying in both healthy individuals and patients with functional gastrointestinal disorders. [ [, , , ] ] These findings highlight the involvement of CCK in modulating gastric motility and suggest that CCK1 receptor antagonists like Dexloxiglumide might have therapeutic potential in managing gastric emptying disorders. [ [, ] ]

Dexloxiglumide has been used in research to explore the impact of CCK on intestinal transit. Studies have shown that Dexloxiglumide can influence colonic transit, particularly in the proximal colon, where it has been observed to delay transit. [ [, , ] ] These findings suggest a complex role of CCK in regulating intestinal motility, with potential implications for understanding and managing conditions like constipation-predominant irritable bowel syndrome (IBS-C). [ [, , , ] ]

Dexloxiglumide has been utilized to study the influence of CCK on gastrointestinal sensations, including those related to fullness, bloating, and pain. Research suggests that Dexloxiglumide can modulate these sensations, potentially by affecting gastric accommodation and reducing the sensitivity to intestinal gas. [ [, , ] ] These findings contribute to a better understanding of visceral hypersensitivity in conditions like functional dyspepsia and IBS. [ [, ] ]

Dexloxiglumide has been employed in research examining the role of CCK in regulating the secretion of other gastrointestinal hormones, such as GLP-1, PYY, and ghrelin. Studies have shown that blocking CCK1 receptors with Dexloxiglumide can influence the release of these hormones in response to fat intake. [ [, , ] ] These findings highlight the complex interplay between CCK and other gut hormones in regulating digestion, appetite, and energy balance.

Loxiglumide

  • Relevance: Loxiglumide is the racemic mixture from which Dexloxiglumide is derived. Dexloxiglumide, the (R)-enantiomer, exhibits significantly greater potency as a CCK1 receptor antagonist compared to the racemic Loxiglumide or the (S)-enantiomer [].

Spiroglumide

  • Compound Description: Spiroglumide is a selective antagonist of the CCK-B/gastrin receptor subtype []. In vivo studies demonstrate its ability to inhibit pentagastrin-induced acid hypersecretion in rats, indicating its selectivity for the CCK-B receptor subtype over the CCK-A receptor [].
  • Relevance: Spiroglumide serves as a pharmacological tool to differentiate between CCK-A and CCK-B receptor subtypes in vivo, highlighting the selectivity of Dexloxiglumide for the CCK-A receptor [].

Devazepide

  • Compound Description: Devazepide is a potent and selective CCK-A receptor antagonist. Unlike Dexloxiglumide, Devazepide demonstrates irreversible binding to the CCK-A receptor [].
  • Relevance: Devazepide, despite being a potent CCK-A receptor antagonist like Dexloxiglumide, exhibits differences in its pharmacodynamic effects on bile formation. In contrast to Dexloxiglumide, which increases bile flow, Devazepide has been shown to decrease bile flow, potentially increasing the risk of gallstone formation [].

O-demethyl Dexloxiglumide (ODM)

  • Compound Description: O-demethyl Dexloxiglumide (ODM) is a primary metabolite of Dexloxiglumide formed via O-demethylation []. The pharmacokinetics of ODM have been studied in conjunction with Dexloxiglumide, especially in the context of drug-drug interactions with CYP3A4 and CYP2C9 inhibitors [].
  • Relevance: ODM is a direct metabolite of Dexloxiglumide and understanding its formation and pharmacokinetics are crucial for comprehending the overall metabolic profile of Dexloxiglumide [].

Dexloxiglumide Carboxylic Acid (DCA)

  • Compound Description: Dexloxiglumide Carboxylic Acid (DCA) is a primary metabolite of Dexloxiglumide formed by oxidation of the N-(3-methoxypropyl) side chain []. This metabolite has been detected in both plasma and feces [].
  • Relevance: DCA, similar to ODM, provides insight into the metabolic fate of Dexloxiglumide in vivo. The formation of DCA, along with other metabolites, contributes to the understanding of Dexloxiglumide's pharmacokinetic profile [].

JNJ-17156516

  • Compound Description: JNJ-17156516 is a novel, potent, and selective CCK1-receptor antagonist structurally distinct from Dexloxiglumide []. It exhibits high affinity for CCK1 receptors across multiple species and effectively inhibits CCK-8S-induced contractions in guinea pig gallbladder, similar to Dexloxiglumide [].
  • Relevance: JNJ-17156516 serves as a comparative example of a structurally distinct CCK1 receptor antagonist with a similar pharmacological profile to Dexloxiglumide. This comparison highlights the diversity of chemical structures capable of interacting with the CCK1 receptor and potentially exhibiting therapeutic benefits [].

Properties

CAS Number

119817-90-2

Product Name

Dexloxiglumide

IUPAC Name

(4R)-4-[(3,4-dichlorobenzoyl)amino]-5-[3-methoxypropyl(pentyl)amino]-5-oxopentanoic acid

Molecular Formula

C21H30Cl2N2O5

Molecular Weight

461.4 g/mol

InChI

InChI=1S/C21H30Cl2N2O5/c1-3-4-5-11-25(12-6-13-30-2)21(29)18(9-10-19(26)27)24-20(28)15-7-8-16(22)17(23)14-15/h7-8,14,18H,3-6,9-13H2,1-2H3,(H,24,28)(H,26,27)/t18-/m1/s1

InChI Key

QNQZBKQEIFTHFZ-GOSISDBHSA-N

SMILES

CCCCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

Dexloxiglumide; CR-2017; CR2017; CR 2017.

Canonical SMILES

CCCCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl

Isomeric SMILES

CCCCCN(CCCOC)C(=O)[C@@H](CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.